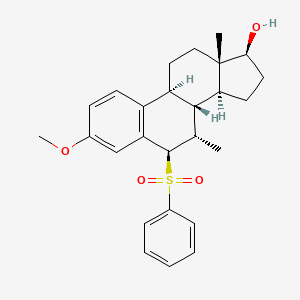

3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol

Overview

Description

3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of a methoxy group at the third position, a methyl group at the seventh alpha position, and a phenylsulfonyl group at the sixth beta position. These modifications confer unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol typically involves multiple steps, starting from estradiol or its derivatives. The key steps include:

Methoxylation: Introduction of the methoxy group at the third position, often achieved using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

Methylation: Introduction of the methyl group at the seventh alpha position, which can be accomplished using reagents like methyl lithium or methyl magnesium bromide.

Phenylsulfonylation: Introduction of the phenylsulfonyl group at the sixth beta position, typically using phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. This requires optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Reaction Temperature and Time: Optimizing these parameters to maximize yield and minimize by-products.

Purification: Using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.

Safety and Environmental Concerns: Implementing measures to handle hazardous reagents and by-products safely and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Substitution: The methoxy, methyl, and phenylsulfonyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Nucleophilic substitution using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the synthesis of other steroid derivatives.

Biology: Studied for its effects on cellular processes, including cell proliferation, differentiation, and apoptosis.

Medicine: Investigated for its potential therapeutic applications, such as hormone replacement therapy, cancer treatment, and modulation of estrogen receptor activity.

Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol involves its interaction with estrogen receptors. The compound binds to estrogen receptors, leading to the activation or inhibition of specific gene expression pathways. This can result in various biological effects, such as modulation of cell growth, differentiation, and apoptosis. The phenylsulfonyl group may also contribute to the compound’s unique binding affinity and selectivity for estrogen receptors.

Comparison with Similar Compounds

Similar Compounds

Estradiol: The parent compound, a naturally occurring estrogen hormone.

3-Methoxy Estradiol: A derivative with a methoxy group at the third position.

7alpha-Methyl Estradiol: A derivative with a methyl group at the seventh alpha position.

6beta-(Phenylsulfonyl) Estradiol: A derivative with a phenylsulfonyl group at the sixth beta position.

Uniqueness

3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol is unique due to the combination of methoxy, methyl, and phenylsulfonyl groups. This combination imparts distinct chemical and biological properties, such as enhanced stability, altered receptor binding affinity, and unique biological activity. These properties make it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name |

(6R,7S,8R,9S,13S,14S,17S)-6-(benzenesulfonyl)-3-methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O4S/c1-16-24-20(13-14-26(2)22(24)11-12-23(26)27)19-10-9-17(30-3)15-21(19)25(16)31(28,29)18-7-5-4-6-8-18/h4-10,15-16,20,22-25,27H,11-14H2,1-3H3/t16-,20+,22-,23-,24+,25+,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSWRBIARUSJLI-MMWDCRDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CCC3(C2CCC3O)C)C4=C(C1S(=O)(=O)C5=CC=CC=C5)C=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@H]3O)C)C4=C([C@@H]1S(=O)(=O)C5=CC=CC=C5)C=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858000 | |

| Record name | (6R,7S,8R,9S,13S,14S,17S)-6-(benzenesulfonyl)-3-methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153004-09-2 | |

| Record name | (6R,7S,8R,9S,13S,14S,17S)-6-(benzenesulfonyl)-3-methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Diazabicyclo[2.2.2]oct-2-ene-5-carboxylicacid,(1alpha,4alpha,5beta)-(9CI)](/img/new.no-structure.jpg)

![5,5-Dimethyl-3,7-dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B585627.png)

![2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid-d3](/img/structure/B585635.png)

![Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate-d3](/img/structure/B585639.png)